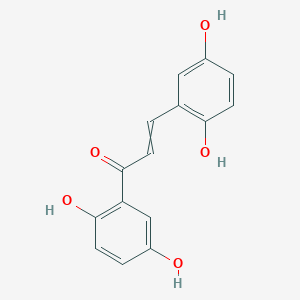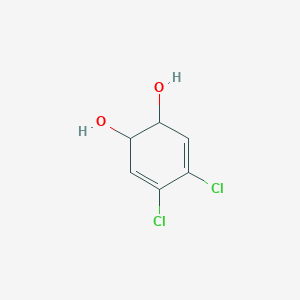![molecular formula C22H27NSi B14251338 4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- CAS No. 374572-27-7](/img/structure/B14251338.png)
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- is a chemical compound with the molecular formula C20H25NSi. It is a nitrile derivative that features a pentenenitrile group attached to a silyl-protected benzyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- can be synthesized through a multi-step process involving the protection of benzyl alcohol with tert-butyldiphenylsilyl chloride, followed by the introduction of the pentenenitrile group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The silyl-protected benzyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NaOH) are used under appropriate conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition reactions, while the silyl-protected benzyl group can undergo deprotection to reveal reactive sites for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pentenenitrile: A similar nitrile compound with a different position of the double bond.
Benzyl cyanide: A nitrile compound with a benzyl group instead of a silyl-protected benzyl group.
4-Pentynenitrile: A nitrile compound with a triple bond instead of a double bond.
Uniqueness
4-Pentenenitrile, 4-[[(1,1-dimethylethyl)diphenylsilyl]methyl]- is unique due to its combination of a pentenenitrile group and a silyl-protected benzyl group. This structure provides distinct reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
374572-27-7 |
|---|---|
Formule moléculaire |
C22H27NSi |
Poids moléculaire |
333.5 g/mol |
Nom IUPAC |
4-[[tert-butyl(diphenyl)silyl]methyl]pent-4-enenitrile |
InChI |
InChI=1S/C22H27NSi/c1-19(12-11-17-23)18-24(22(2,3)4,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5-10,13-16H,1,11-12,18H2,2-4H3 |
Clé InChI |
KVTNXTZGFZWPEB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](CC(=C)CCC#N)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 5-[(4-carboxyphenyl)methoxy]-2-(2-mercaptoethyl)-](/img/structure/B14251255.png)
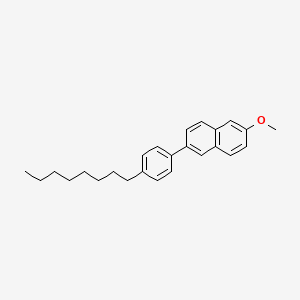
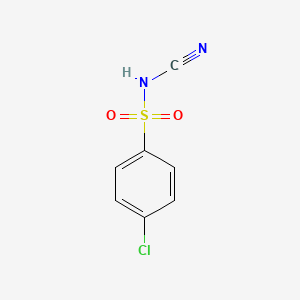
![Butanediamide, N,N-dimethyl-N'-[4-(methylamino)-4-oxobutyl]-](/img/structure/B14251281.png)

![2,3,6,7,10,11-Hexakis[(4-tert-butylphenyl)sulfanyl]triphenylene](/img/structure/B14251302.png)
![Methanesulfonamide, N-[2,6-bis(1-methylethyl)-4-nitrophenyl]-](/img/structure/B14251309.png)
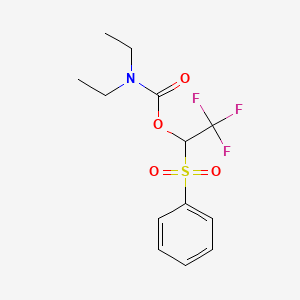
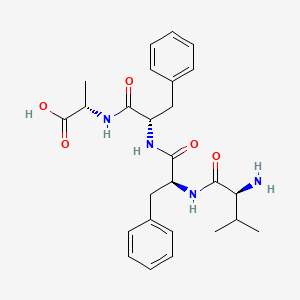

![2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one](/img/structure/B14251335.png)
